molecular formula C25H25N3O4S B2721695 Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1009262-31-0

Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2721695
CAS RN: 1009262-31-0
M. Wt: 463.55
InChI Key: GARWZEOFRNWCJZ-UHFFFAOYSA-N
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Description

“Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic compound. Its molecular formula is C25H25N3O4S, with an average mass of 463.549 Da and a monoisotopic mass of 463.156586 Da .

Scientific Research Applications

Synthesis and Chemical Transformation

The compound is relevant in the context of organic synthesis, providing a basis for the development of heterocyclic compounds, which are crucial in pharmaceutical research. For example, research outlines the synthesis of related complex molecules, such as 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, which is synthesized from naphthalene-2,3-diol, indicating a methodological approach to constructing diazepine-related compounds (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003)[https://consensus.app/papers/concise-synthesis-göksu/75ada736b88550fa84430ee49e3968a8/?utm_source=chatgpt]. Similarly, the synthesis of antimicrobial benzo[1,2,4]triazoloazepinium salts and tetrahydronaphtho[1,2-e][1,2,4]triazines showcases the utility of related chemical frameworks in generating compounds with potential bioactivity (Zheng, Meng, Wang, & Wang, 2021)[https://consensus.app/papers/synthesis-antimicrobial-benzo124triazoloazepinium-zheng/7bba3aa90fd25af382a80f521c0c6f30/?utm_source=chatgpt].

Potential Biological Applications

While avoiding specifics on drug use, dosage, and side effects, it's essential to highlight the broader implications of such molecules in medicinal chemistry. Research into similar structures, like the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases, reveals interest in their antimicrobial and anti-inflammatory potential (Narayana, Ashalatha, Raj, & Kumari, 2006)[https://consensus.app/papers/synthesis-narayana/591325a707375f0187644c568f2bfe2f/?utm_source=chatgpt]. This underscores the chemical's relevance in creating molecules with possible therapeutic uses.

Material Science and Catalysis

Though less directly related to the exact chemical , the synthesis and application of molecules with diazepine frameworks, such as the 6-amino-6-methyl-1,4-diazepine group, can offer insights into their use as ligands in catalysis. This reflects the potential for such compounds to facilitate or enhance chemical reactions, which is a key area of interest in both material science and organic synthesis (Ge, Bambirra, Meetsma, & Hessen, 2006)[https://consensus.app/papers/6amino6methyl14diazepine-group-ligand-framework-ge/ad40cf2484205f07a886ad16d68d9732/?utm_source=chatgpt].

properties

IUPAC Name

methyl 6-methyl-2-[[2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-13-9-10-15-19(11-13)33-24(22(15)25(31)32-2)28-20(29)12-18-23(30)27-17-8-4-6-14-5-3-7-16(26-18)21(14)17/h3-8,13,18,26H,9-12H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARWZEOFRNWCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=CC=CC5=C4C(=CC=C5)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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